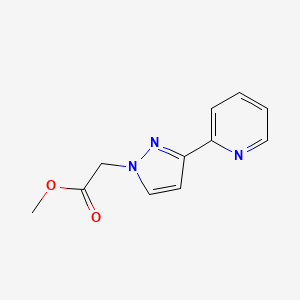

methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate

Description

Pyrazole derivatives are widely studied for their pharmacological and materials science applications due to their versatile hydrogen-bonding capabilities and structural rigidity. Structural characterization of such compounds often employs crystallographic tools like the SHELX suite , which is critical for confirming stereochemistry and intermolecular interactions.

Properties

IUPAC Name |

methyl 2-(3-pyridin-2-ylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)8-14-7-5-10(13-14)9-4-2-3-6-12-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNCQTNBRWZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856633 | |

| Record name | Methyl [3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676479-88-2 | |

| Record name | Methyl [3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 217.22 g/mol. The compound features a unique structure that includes a pyrazole ring and a pyridine moiety, which are known for their significant pharmacological properties .

Synthesis Methods

The synthesis of this compound typically involves several key reactions, including:

- Reaction of Methyl Bromoacetate with 2-(1H-pyrazol-3-yl)pyridine : This method employs copper(I) iodide and potassium carbonate in dimethyl sulfoxide at elevated temperatures (around 80°C).

- Coupling Reactions : Various coupling reactions can be utilized to introduce the pyrazole and acetate groups effectively.

These synthesis routes reflect the compound's versatility in synthetic organic chemistry.

Anti-inflammatory Activity

Research indicates that compounds containing both pyrazole and pyridine structures often exhibit significant anti-inflammatory properties. This compound has been studied for its potential to modulate inflammatory pathways, showing promise as an anti-inflammatory agent. The presence of the pyrazole ring is particularly noted for contributing to these pharmacological properties .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values indicating effective growth inhibition (IC50 = 4.98–14.65 μM) . The compound's ability to induce apoptosis in cancer cells has been highlighted, with morphological changes observed at concentrations as low as 1 μM .

The biological activity of this compound is thought to involve interactions with specific receptors in biological systems. Interaction studies have focused on how this compound modulates receptor activity, particularly acetylcholine receptors, suggesting potential applications in neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some comparable compounds featuring pyrazole or pyridine rings:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate | Different position of the pyridine ring | May exhibit different biological activities |

| 2-Pyrazolylpyridines | Simple pyrazole attached to pyridine | Often used in coordination chemistry |

| Pyrazolo[3,4-b]quinolinones | Fused ring structure incorporating pyrazole | Known for diverse biological activities |

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate with three analogs derived from the evidence, focusing on structural features, physicochemical properties, and synthetic pathways.

Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8)

- Structure : Lacks the pyridin-2-yl substituent at the pyrazole 3-position.

- This could enhance membrane permeability but reduce water solubility.

- Synthesis : Prepared via analogous esterification reactions, but starting materials omit pyridine incorporation .

5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid ethyl ester

- Structure : Pyridin-3-yl substituent at the pyrazole 5-position and an ethyl ester at the 3-carboxylic acid position.

- Properties: The pyridine positional isomer (3- vs. The ethyl ester may slow hydrolysis compared to methyl esters, influencing metabolic stability .

2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid derivatives

- Structure : Features difluoromethyl groups at pyrazole 3,5-positions and an acetic acid moiety (often amidated in larger structures).

- Properties : Fluorination increases electronegativity and metabolic stability, while the carboxylic acid group enhances water solubility. Such derivatives are frequently used in medicinal chemistry for target binding optimization, as seen in the synthesis of complex amides .

Data Table: Structural and Property Comparison

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis likely parallels methods for simpler pyrazole esters, with pyridine introduction occurring via cyclization or substitution reactions .

- Structure-Activity Relationships (SAR) :

- Crystallographic Relevance : Tools like SHELX remain vital for resolving such structures, particularly for confirming substituent orientations .

Preparation Methods

Esterification of Carboxylic Acid

- Starting from nicotinic acid or substituted analogs, esterification is performed using methanol and concentrated sulfuric acid under reflux conditions in a nitrogen atmosphere.

- Typical reaction time is about 16 hours.

- This step yields the methyl ester intermediate necessary for subsequent transformations.

Formation of Oxonitrile Intermediate

- The methyl ester is reacted with sodium hydride (NaH) in a mixture of acetonitrile and toluene under nitrogen.

- The mixture is stirred for 30 minutes before refluxing for approximately 17 hours.

- This step converts the ester into an oxonitrile intermediate, which is a key precursor for pyrazole ring formation.

Cyclization to Pyrazole Derivative

- The oxonitrile intermediate is treated with hydrazine hydrate in acetic acid.

- Sonication is applied for 1–2 hours to facilitate cyclization.

- This results in the formation of the pyrazole ring, yielding this compound.

- Yields reported for similar pyrazole derivatives using this method range from 55% to 67%, depending on substituents.

Alternative and Supporting Synthetic Approaches

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

- Pyrazoles can be synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.

- This method is well-established and allows regioselective synthesis of substituted pyrazoles.

- Catalysts such as nano-ZnO have been used to improve yields and reduce reaction times.

- Typical yields for pyrazole derivatives via this method can reach up to 95% under optimized conditions.

Use of Halogenated Agents to Enhance Cyclization

- Iodine and other halogenated agents (Br2, NCS, NBS) have been used to enhance cyclization efficiency.

- Iodine was found to be most effective in improving yields in some pyrazole syntheses.

Metal-Catalyzed and Ionic Liquid-Mediated Methods

- Copper(II) triflate in ionic liquids has been employed to catalyze pyrazole formation from chalcones and hydrazines.

- This method allows aerobic oxidation steps that facilitate pyrazole ring closure with good yields (around 82%).

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Methanol, conc. H2SO4, reflux, N2 atmosphere | 16 hours | N/A | Methyl ester formation |

| 2 | Oxonitrile formation | NaH, acetonitrile/toluene, reflux, N2 atmosphere | 17 hours | N/A | Intermediate formation |

| 3 | Cyclization (Sonication) | Hydrazine hydrate, acetic acid, sonication | 1–2 hours | 55–67 | Pyrazole ring formation |

| Alt 1 | Cyclocondensation | Hydrazine + 1,3-dicarbonyl, nano-ZnO catalyst | 15–45 minutes | 50–95 | Catalyst and time dependent |

| Alt 2 | Halogen-assisted cyclization | Iodine + TsOH additive | 48 hours | 83 | Enhanced cyclization |

| Alt 3 | Cu(OTf)2 catalyzed condensation | Chalcone + hydrazine, ionic liquid, 20 mol% catalyst | ~2 hours | 82 | Aerobic oxidation involved |

Research Findings and Notes

- The sonication method significantly reduces reaction times and can improve yields for pyrazole derivatives, including this compound analogs.

- The use of methanol and sulfuric acid for esterification is a classical approach, ensuring high purity methyl esters as starting materials.

- Sodium hydride is critical for the formation of reactive intermediates like oxonitriles, which are essential for subsequent cyclization.

- Hydrazine hydrate is the preferred reagent for pyrazole ring closure due to its nucleophilic properties and ability to form the five-membered ring efficiently.

- Catalytic systems such as nano-ZnO and copper triflate in ionic liquids have been demonstrated to enhance yields and selectivity, offering greener and more efficient alternatives.

- Halogenated agents, especially iodine, improve cyclization efficiency by facilitating ring closure under mild conditions.

- Characterization of the final compounds is typically confirmed by 1H NMR, 13C NMR, IR spectroscopy, and thin-layer chromatography (TLC).

Q & A

Q. What are the optimal synthetic routes and characterization methods for methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate?

To synthesize this compound, researchers often employ nucleophilic substitution or coupling reactions. For example, triazenylpyrazole precursors (e.g., ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate) can be modified under copper-catalyzed click chemistry conditions to introduce pyridinyl groups . Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) are critical for yield optimization. Characterization typically involves:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and acetate linkage .

- X-ray crystallography to resolve hydrogen-bonding patterns and crystal packing, as demonstrated in pyrazole-tosyl derivatives .

- LCMS for molecular weight verification, as seen in related pyridazin-4-yl analogs .

Q. How can researchers ensure purity and stability during synthesis and storage?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

- Stability : Store at 4°C under inert atmospheres to prevent hydrolysis of the ester group . Monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do computational methods enhance the design and optimization of reactions involving this compound?

Advanced quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example:

- Reaction path searches identify intermediates in triazole-pyrazole hybrid syntheses .

- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), as shown in benzimidazole-triazole derivatives .

- Machine learning models trained on experimental data (e.g., solvent effects, catalyst performance) can narrow optimal conditions, reducing trial-and-error approaches .

Q. How can structural modifications influence the compound’s physicochemical and biological properties?

- Chelation potential : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole ring enhances metal-binding capacity, as seen in dichloropyridinyl analogs .

- Bioactivity : Substitutions on the pyridinyl group (e.g., fluorophenyl) may improve pharmacokinetics by altering logP values . Validate via in vitro assays (e.g., glucose uptake in hepatocytes) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

- Multi-technique validation : Compare XRD-derived bond lengths/angles with NMR coupling constants .

- Dynamic effects : Account for conformational flexibility in solution (e.g., rotamers of the acetate group) using variable-temperature NMR .

- DFT simulations reconcile discrepancies by modeling solvation effects and tautomeric equilibria .

Q. How can researchers address challenges in separating byproducts from complex reaction mixtures?

- Membrane technologies : Employ nanofiltration or reverse osmosis for small-molecule separation .

- Chromatographic optimization : Use preparative HPLC with C18 columns and acetonitrile/water gradients .

- Reaction monitoring : In situ IR spectroscopy tracks intermediate formation, enabling timely quenching .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.